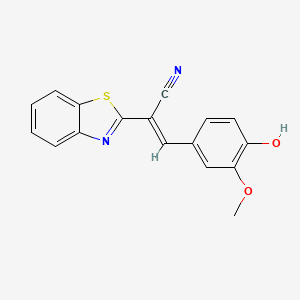

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C17H12N2O2S and its molecular weight is 308.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The identification of a compound’s primary target is a complex process that involves various computational and experimental methods . The primary target is the protein or other macromolecule that the compound interacts with to exert its biological effect .

Mode of Action

The mode of action of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile involves its interaction with its primary targets. This interaction can lead to changes in the function of the target, which can result in a biological response .

Biochemical Pathways

(E)-2-(benzo[d]thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile may affect various biochemical pathways. The specific pathways and their downstream effects depend on the compound’s primary targets and mode of action .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile are crucial for understanding its bioavailability. These properties determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile’s action depend on its interaction with its primary targets and the biochemical pathways it affects. These effects can include changes in cellular processes and functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile. These factors can include temperature, pH, and the presence of other molecules .

Actividad Biológica

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile is a member of the benzothiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route starts with the preparation of the benzothiazole ring from o-aminothiophenol and carbon disulfide under basic conditions. Subsequent steps include introducing the 4-hydroxy-3-methoxyphenyl group through nucleophilic substitution and finally adding the nitrile group via cyanation reactions. The overall process often utilizes solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound in developing new antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models, making it a candidate for treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.

- Receptor Binding : The benzothiazole moiety is known to bind to various biological targets, enhancing the compound's binding affinity and specificity towards these targets.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Anticancer Activity : A study published in Cancer Letters demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, with minimal toxicity observed in normal tissues .

- Antimicrobial Efficacy : Research published in the Journal of Antimicrobial Chemotherapy showed that this compound displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use as an alternative treatment for resistant infections .

- Anti-inflammatory Mechanism : A study in Pharmacology Research revealed that the compound significantly lowered levels of inflammatory markers in induced arthritis models, suggesting its therapeutic potential for autoimmune conditions .

Propiedades

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2S/c1-21-15-9-11(6-7-14(15)20)8-12(10-18)17-19-13-4-2-3-5-16(13)22-17/h2-9,20H,1H3/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCELEMZBUWHYOM-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.